
zinc;2-methylpyrazine;dinitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc;2-methylpyrazine;dinitrate is a coordination compound formed by the reaction of zinc ions with 2-methylpyrazine and nitrate ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2-methylpyrazine;dinitrate typically involves the reaction of zinc salts (such as zinc chloride, bromide, or iodide) with 2-methylpyrazine in the presence of nitrate ions. The reaction conditions often include dissolving the reactants in a suitable solvent and allowing the reaction to proceed at room temperature or under mild heating. The resulting product is then purified through crystallization or other separation techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Zinc;2-methylpyrazine;dinitrate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions, leading to the formation of different oxidation states of zinc.
Reduction: Reduction reactions can convert the compound into lower oxidation states or other zinc-containing species.
Substitution: Ligand substitution reactions can occur, where the 2-methylpyrazine or nitrate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (such as hydrogen peroxide), reducing agents (such as sodium borohydride), and various ligands (such as phosphines or amines). The reactions are typically carried out in solvents like water, ethanol, or acetonitrile, under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxide or other zinc-containing compounds, while substitution reactions can produce a variety of zinc-ligand complexes.
Applications De Recherche Scientifique
Zinc;2-methylpyrazine;dinitrate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other zinc-containing compounds and coordination complexes.
Biology: Investigated for its potential biological activities, such as antimicrobial or enzyme inhibition properties.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent or in the development of new pharmaceuticals.
Industry: Utilized in materials science for the development of new materials with specific properties, such as catalysts or sensors
Mécanisme D'action
The mechanism by which zinc;2-methylpyrazine;dinitrate exerts its effects involves the interaction of zinc ions with various molecular targets. Zinc ions can act as Lewis acids, facilitating catalytic reactions and stabilizing molecular structures. The 2-methylpyrazine ligand can modulate the reactivity and stability of the compound, while the nitrate ions may participate in redox reactions or serve as counterions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to zinc;2-methylpyrazine;dinitrate include other zinc coordination complexes with different ligands, such as:
- Zinc;2-methylpyrazine;dichloride
- Zinc;2-methylpyrazine;dibromide
- Zinc;2-methylpyrazine;diiodide
Uniqueness
This compound is unique due to the presence of nitrate ions, which can impart distinct redox properties and reactivity compared to other halide-containing zinc complexes. The combination of 2-methylpyrazine and nitrate ligands also provides a specific coordination environment that can influence the compound’s stability and reactivity .
Propriétés
Numéro CAS |
65073-38-3 |
|---|---|
Formule moléculaire |
C20H24N10O6Zn |
Poids moléculaire |
565.8 g/mol |
Nom IUPAC |
zinc;2-methylpyrazine;dinitrate |
InChI |
InChI=1S/4C5H6N2.2NO3.Zn/c4*1-5-4-6-2-3-7-5;2*2-1(3)4;/h4*2-4H,1H3;;;/q;;;;2*-1;+2 |
Clé InChI |
SIGDMCGRWGCHMS-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CN=C1.CC1=NC=CN=C1.CC1=NC=CN=C1.CC1=NC=CN=C1.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


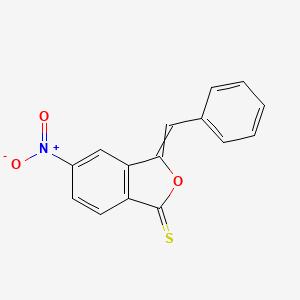
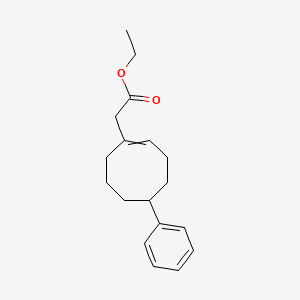

![3-(Diphenylmethyl)-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14494792.png)
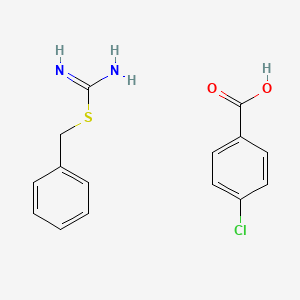
![Benzo[f]quinoline;2,4,6-trinitrophenol](/img/structure/B14494797.png)

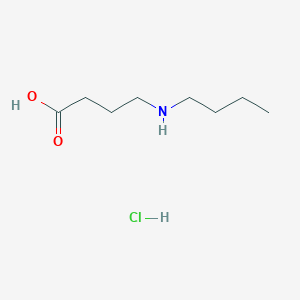

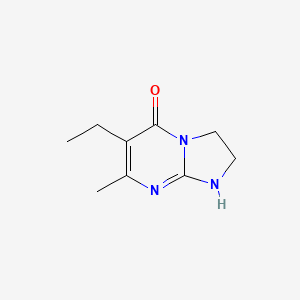
![Ethyl (2-azabicyclo[2.2.0]hex-5-en-3-ylidene)acetate](/img/structure/B14494814.png)
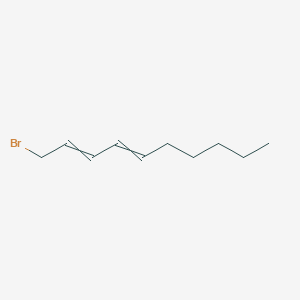
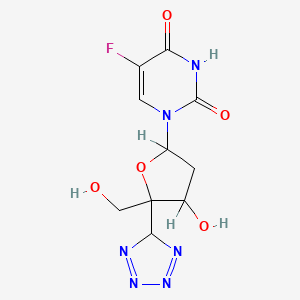
![[1-(Benzenesulfonyl)-1H-indol-2-yl][3-(1-hydroxyethyl)pyridin-4-yl]methanone](/img/structure/B14494851.png)
